molecular formula C11H8BrNO2S B13565160 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde

Cat. No.: B13565160
M. Wt: 298.16 g/mol
InChI Key: AEVKBDLLDSIPRN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, along with a formyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea or thioamides.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, which involves the reaction of the thiazole derivative with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols, Alkoxides

Major Products Formed

    Oxidation: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carboxylic acid

    Reduction: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-methanol

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The formyl group can undergo chemical modifications, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2-methoxyphenyl)thiazole
  • 5-Bromothiazole
  • 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole

Comparison

2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is unique due to the presence of the formyl group, which allows it to undergo specific chemical reactions that other similar compounds may not. The combination of the bromine and methoxy groups also enhances its chemical reactivity and potential biological activity compared to other thiazole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C11H8BrNO2S/c1-15-10-3-2-7(12)4-9(10)11-13-5-8(6-14)16-11/h2-6H,1H3

InChI Key

AEVKBDLLDSIPRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C=O

Origin of Product

United States

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